MFCD28398084
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Overview
Description
MFCD28398084 is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD28398084 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Industrial processes may also involve automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
MFCD28398084 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amines.
Scientific Research Applications
MFCD28398084 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD28398084 involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic structure may also confer unique binding properties to target proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- cis-3-Boc-5-amino-3-aza-bicyclo[4.1.0]heptane
- trans-3-Boc-5-endo-amino-3-aza-bicyclo[4.1.0]heptane
Uniqueness
MFCD28398084 is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination of features makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl (1S,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXKOMAMWNWBO-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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